molecular formula C15H15BrN2O4 B3612412 5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide

5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B3612412
M. Wt: 367.19 g/mol
InChI Key: MELFSZUGGCYUBT-UHFFFAOYSA-N
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Description

5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C15H15BrN2O4 It is a derivative of pyridine, a nitrogen-containing heterocycle, and features a bromine atom and a trimethoxyphenyl group

Preparation Methods

The synthesis of 5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide typically involves the following steps:

Chemical Reactions Analysis

5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions:

Scientific Research Applications

5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to enhance the compound’s binding affinity to certain proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide can be compared with other similar compounds:

Properties

IUPAC Name

5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4/c1-20-12-5-11(6-13(21-2)14(12)22-3)18-15(19)9-4-10(16)8-17-7-9/h4-8H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELFSZUGGCYUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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